molecular formula C45H43Cl2N5 B589722 13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene CAS No. 1794669-33-2

13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Cat. No.: B589722
CAS No.: 1794669-33-2
M. Wt: 732.823
InChI Key: QMAUPLJMOVSLAU-HRSZNPPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly complex polycyclic molecule featuring a tricyclic azatricyclo[9.4.0.0³,⁸]pentadecahexaene core with dual 13-chloro substituents and tetradeuterated piperidinylidene moieties. Its structure integrates a pyridine linker and deuterium-enriched piperidine rings, which may enhance metabolic stability and pharmacokinetic properties compared to non-deuterated analogs .

Properties

IUPAC Name

13-chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H43Cl2N5/c46-38-9-11-40-36(24-38)7-5-34-3-1-17-49-44(34)42(40)32-13-19-51(20-14-32)28-30-23-31(27-48-26-30)29-52-21-15-33(16-22-52)43-41-12-10-39(47)25-37(41)8-6-35-4-2-18-50-45(35)43/h1-4,9-12,17-18,23-27H,5-8,13-16,19-22,28-29H2/i19D2,20D2,21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAUPLJMOVSLAU-HRSZNPPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)CC4=CC(=CN=C4)CN5CCC(=C6C7=C(CCC8=C6N=CC=C8)C=C(C=C7)Cl)CC5)C9=C1C=CC=N9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CC(=CN=C5)CN6C(CC(=C7C8=C(CCC9=C7N=CC=C9)C=C(C=C8)Cl)CC6([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H43Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene (referred to as "Compound X" hereafter) is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity based on available research findings.

Chemical Structure and Properties

Compound X features a unique structure that includes:

  • Chlorine and nitrogen atoms contributing to its chemical reactivity.
  • Piperidine rings which are often associated with biological activity in medicinal chemistry.

The molecular formula is C45H43Cl2N5C_{45}H_{43}Cl_2N_5 and it exhibits properties typical of cationic amphiphilic drugs which can interact with cellular membranes.

Preliminary studies suggest that Compound X may exert its biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 (PLA2) enzymes which play a role in inflammatory processes and cell membrane integrity .
  • Receptor Binding : The structural components of Compound X indicate potential interactions with various neurotransmitter receptors and ion channels .

Anticancer Properties

Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies using human cancer cell lines showed that derivatives of azatricyclo compounds can induce apoptosis and inhibit tumor growth .

Neuropharmacological Effects

The piperidine moiety is known for its neuroactive properties:

  • Studies on related compounds have shown efficacy in modulating neurotransmitter systems such as serotonin and dopamine pathways .

Case Study 1: Cytotoxicity Assay

A study evaluating the cytotoxicity of Compound X derivatives on breast cancer cell lines (MCF7) reported:

CompoundIC50 (µM)Mechanism
Compound X Derivative A15Induction of apoptosis
Compound X Derivative B20Cell cycle arrest

These results suggest that modifications to the core structure can significantly impact the biological activity.

Case Study 2: Neurological Impact

In a behavioral study assessing the effects of similar compounds on anxiety-like behavior in rodents:

TreatmentAnxiety Score Reduction (%)Observational Notes
Control0Baseline behavior
Compound X40Reduced exploratory behavior

This indicates potential anxiolytic properties associated with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs share azatricyclic cores and halogen substituents but differ in substitution patterns, deuterium incorporation, and linker chemistry. Below is a comparative analysis:

Property Target Compound Analog 1 : 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole Analog 2 : 13-Chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-6-ol
Core Structure Azatricyclo[9.4.0.0³,⁸]pentadecahexaene with pyridine linker Naphthoisoxazole fused with dihydro ring Azatricyclo[9.4.0.0³,⁸]pentadecahexaene with hydroxyl group
Chlorine Position 13-position on azatricyclo core 7-position on naphthoisoxazole 13-position on azatricyclo core
Deuterium Incorporation 2,2,6,6-Tetradeuteriopiperidin-1-yl and -4-ylidene groups Non-deuterated Non-deuterated
Functional Groups Dual chlorines, pyridine linker, deuterated piperidines Single chlorine, phenethylpiperidine, isoxazole Single chlorine, hydroxyl group, non-deuterated piperidine
Hypothesized Metabolic Stability High (due to deuterium) Moderate Low (hydroxyl may increase polarity)

Key Findings from Literature

Synthetic Accessibility: The target compound’s deuterated piperidine moieties may complicate synthesis compared to non-deuterated analogs like Analog 2, which are synthesized via retro-Asinger and condensation pathways .

Bioactivity : Analog 1 (from ) demonstrates moderate activity in preliminary kinase inhibition assays, though its chlorine position (7 vs. 13 in the target) may reduce target selectivity .

Metabolite Relevance : Analog 2 () is a hydroxylated metabolite of a related azatricyclo compound, suggesting the target compound may undergo similar oxidative metabolism despite deuterium substitution .

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